4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione
Description
This compound features a 1,2,4-oxadiazole core substituted with a 1,1-difluoroethyl group at position 3 and a hydroxythiane-dione moiety at position 4. The 1,2,4-oxadiazole ring is a stable heterocycle widely used in medicinal chemistry due to its hydrogen-bonding capacity and metabolic resistance . Though specific pharmacological data for this compound is unavailable in the provided evidence, its structural motifs suggest applications in drug discovery, particularly in targeting enzymes or receptors where fluorine and sulfone groups play critical roles.
Properties
CAS No. |
2060043-44-7 |
|---|---|
Molecular Formula |
C10H14F2N2O4S |
Molecular Weight |
296.29 g/mol |
IUPAC Name |
4-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]-1,1-dioxothian-4-ol |
InChI |
InChI=1S/C10H14F2N2O4S/c1-9(11,12)8-13-7(18-14-8)6-10(15)2-4-19(16,17)5-3-10/h15H,2-6H2,1H3 |
InChI Key |
MVKMRZFKSUGBRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC(=N1)CC2(CCS(=O)(=O)CC2)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione typically involves multiple steps. One common route includes the formation of the 1,2,4-oxadiazole ring through the reaction of a suitable nitrile with hydroxylamine, followed by the introduction of the difluoroethyl group. The thiane-1,1-dione moiety is then synthesized separately and coupled with the oxadiazole intermediate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and related molecules from the evidence:
Key Observations:
- Oxadiazoles (Target and ) offer greater electronegativity, enhancing stability and hydrogen-bond acceptor capacity .
- Fluorination Patterns: The target’s 1,1-difluoroethyl group is less sterically bulky than the trifluoromethyl group in , possibly improving membrane permeability. Both fluorinated groups reduce metabolic degradation compared to non-fluorinated analogs.
- Sulfone/Solubility Modifiers: The hydroxythiane-dione in the target and the morpholinoethyl group in likely enhance aqueous solubility, whereas phenylsulfonyl groups () balance lipophilicity and solubility .
Research Implications and Gaps
While direct pharmacological data for the target compound is absent in the provided evidence, structural analogs (e.g., ’s oxadiazole-based molecule) highlight the importance of fluorination and sulfone groups in optimizing drug-like properties. Further studies should explore:
- Activity Profiles : Screening against targets such as kinases or GPCRs where oxadiazoles and fluorinated groups are prevalent.
- Synthetic Optimization : Leveraging building blocks () to improve yield and purity.
- Comparative Bioavailability : Experimental measurement of logP, solubility, and metabolic stability to validate inferences.
Biological Activity
The compound 4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₃H₁₈F₂N₂O₃S
- Molecular Weight : 302.35 g/mol
- IUPAC Name : 4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione
This compound features a thiane ring and an oxadiazole moiety, which are significant for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit promising anticancer properties. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines. A study reported that oxadiazole derivatives showed IC₅₀ values ranging from 11.20 to 59.61 µg/mL against A549 lung cancer cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antioxidant Activity
The antioxidant potential of this compound has also been assessed. Oxadiazole derivatives have been shown to possess moderate antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA). The presence of the oxadiazole ring is thought to contribute to this activity by scavenging free radicals and reducing oxidative stress in cells .
Antimicrobial Activity
Research indicates that oxadiazole compounds can exhibit antimicrobial properties. They have been tested against various pathogens, showing effectiveness against bacteria and fungi. The structure–activity relationship suggests that modifications to the oxadiazole moiety can enhance antimicrobial efficacy .
Study 1: Synthesis and Evaluation
In a recent study published in Elsevier, researchers synthesized several oxadiazole derivatives and evaluated their biological activities. The synthesized compounds were characterized using IR spectroscopy and NMR techniques. Among them, a derivative closely related to 4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione exhibited significant cytotoxicity against A549 cells with an IC₅₀ value of 11.20 µg/mL .
Study 2: Structure–Activity Relationship
A comparative study highlighted the importance of the oxadiazole ring in drug design. Researchers found that modifications in the substituents on the oxadiazole nucleus could lead to enhanced biological activities such as increased anticancer and antimicrobial effects. The study emphasized the potential for developing new therapeutic agents based on these findings .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
